molecular formula C8H14ClNO2 B2366959 2-(2-AZASPIRO[3.3]HEPTAN-6-YL)ACETIC ACID HYDROCHLORIDE CAS No. 2309446-36-2

2-(2-AZASPIRO[3.3]HEPTAN-6-YL)ACETIC ACID HYDROCHLORIDE

Cat. No.: B2366959
CAS No.: 2309446-36-2
M. Wt: 191.66
InChI Key: YMRDXUMGSKUUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ring Geometry

  • Two three-membered rings : A nitrogen-containing aziridine ring (positions 1–2–3) and a cyclopropane ring (positions 4–5–6), fused at the spiro carbon (position 7).
  • Bond angles : Approximately 60° within the strained three-membered rings, enforcing a non-planar geometry.

Stereoelectronic Effects

  • Nitrogen lone pair orientation : The sp$$^3$$-hybridized nitrogen in the aziridine ring adopts a puckered conformation, with the lone pair partially aligned for minimal angle strain.
  • Spiro junction strain : The shared spiro carbon experiences tetrahedral distortion, contributing to elevated ring strain energy (~25–30 kcal/mol).

Substituent Effects

  • Acetic acid group : Positioned at C6, the -CH$$_2$$COOH side chain extends axially relative to the spiro system, influencing hydrogen-bonding capabilities.
Parameter Value Source
Aziridine ring strain ~27 kcal/mol
Dihedral angle (N-C7-C4) 112°–118°

Protonation State and Counterion Interactions in Hydrochloride Salt Formation

The hydrochloride salt forms via protonation of the tertiary amine nitrogen in the azaspiro core, with chloride (Cl$$^-$$) as the counterion. Key interactions include:

Protonation Site

  • Tertiary amine basicity : The nitrogen’s lone pair (pK$$_a$$ ~9–10) readily accepts a proton under acidic conditions, forming a positively charged ammonium ion.

Chloride Interaction

  • Hydrogen bonding : The chloride ion engages in three short-contact hydrogen bonds (2.1–2.3 Å) with N-H and O-H groups, stabilizing the crystal lattice.
  • Ion pairing : Electrostatic attraction between NH$$^+$$ and Cl$$^-$$ dominates in polar solvents (e.g., water, methanol).

Crystallographic Features

  • Salt stoichiometry : 1:1 ratio of protonated amine to chloride.
  • Packing motifs : Layered structures with alternating hydrophobic (spiro core) and hydrophilic (Cl$$^-$$, COOH) regions.
Interaction Type Distance (Å) Source
N-H···Cl$$^-$$ 2.19–2.22
O-H···Cl$$^-$$ 2.15–2.28

Properties

IUPAC Name

2-(2-azaspiro[3.3]heptan-6-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)1-6-2-8(3-6)4-9-5-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRDXUMGSKUUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309446-36-2
Record name 2-{2-azaspiro[3.3]heptan-6-yl}acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclobutane-1,1-Dicarboxylic Acid Reduction and Functionalization

The foundational approach to 2-azaspiro[3.3]heptane synthesis begins with cyclobutane-1,1-dicarboxylic acid, which undergoes sequential reduction and mesylation to generate reactive intermediates. In the method detailed by CN112920103A, thionyl chloride-mediated esterification converts the dicarboxylic acid to diethyl dicarboxylate, followed by lithium aluminum hydride reduction to yield 1,1-cyclobutanedimethanol. This diol intermediate reacts with methanesulfonyl chloride under triethylamine catalysis, producing the critical 1,1-cyclobutanedimethanol disulfonate (Scheme 1).

Scheme 1

Cyclobutane-1,1-dicarboxylic acid  
→ (SOCl2/EtOH) → Diethyl dicarboxylate  
→ (LiAlH4) → 1,1-Cyclobutanedimethanol  
→ (MsCl/Et3N) → 1,1-Cyclobutanedimethanol disulfonate  

This pathway achieves 85-92% yields for the disulfonate intermediate, with purification via solvent extraction avoiding column chromatography.

Spirocyclization with 2-Nitrobenzenesulfonamide

The disulfonate undergoes nucleophilic attack by 2-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) with potassium carbonate base, forming 2-(2-nitrobenzensulfonyl)-2-azaspiro[3.3]heptane. This step capitalizes on the sulfonamide’s dual role as nitrogen donor and directing group, with reaction completion within 12 hours at 80°C. Comparative studies show nitrobenzenesulfonamide outperforms traditional tosyl analogs in reaction efficiency (78% vs. 65% yield).

Deprotection and Salt Formation

Nitrobenzenesulfonyl Group Removal

The critical deprotection employs 1,8-diazabicycloundec-7-ene (DBU) and dodecyl mercaptan in DMF at 50°C, cleaving the sulfonamide group within 4 hours. This system avoids traditional sodium/red aluminum methods, enhancing safety and scalability. Comparative data demonstrates:

Parameter DBU/Mercaptan Sodium Method
Yield 89% 72%
Reaction Time 4h 18h
Byproduct Formation <5% 22%

Hydrochloride Salt Crystallization

Final salt formation utilizes HCl gas saturation in ethyl acetate, producing crystalline 2-(2-azaspiro[3.3]heptan-6-yl)acetic acid hydrochloride with 95% purity. X-ray diffraction analysis confirms the zwitterionic structure stabilizes through N-H···O hydrogen bonding (2.89 Å).

Process Optimization Challenges

Purification Bottlenecks

The high water solubility of spirocyclic amines complicates isolation. Patent CN112920103A addresses this through in situ Boc protection (step 5), converting the polar amine to tert-butoxycarbonyl derivatives amenable to column chromatography. Post-Boc removal via HCl gas yields the crystalline hydrochloride directly.

Scale-Up Considerations

Pilot studies (10 kg batches) reveal critical parameters:

  • Mesylation requires strict temperature control (-5 to 0°C) to suppress diester hydrolysis
  • DBU must be freshly distilled to maintain deprotection efficiency
  • Ethyl acetate/HCl gas ratio crucial for crystal habit control

Chemical Reactions Analysis

Types of Reactions

2-(2-AZASPIRO[3.3]HEPTAN-6-YL)ACETIC ACID HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-(2-azaspiro[3.3]heptan-6-yl)acetic acid hydrochloride
  • CAS Number : 2309446-36-2
  • Molecular Formula : C8H13ClN2O2
  • Molecular Weight : 191.66 g/mol
  • Purity : Typically around 95% .

Structural Characteristics

The compound features a spirocyclic structure, which is significant for its biological activity. The azaspiro framework can influence the binding affinity and selectivity towards various biological targets.

Pharmacological Studies

Research indicates that derivatives of 2-(2-azaspiro[3.3]heptan-6-yl)acetic acid exhibit promising activity against several targets:

  • CNS Disorders : Compounds with a similar spirocyclic structure have been explored for their potential in treating neurological disorders. Their ability to cross the blood-brain barrier makes them candidates for further investigation in neuropharmacology .
  • Pain Management : Some studies suggest that spirocyclic compounds can modulate pain pathways, potentially offering new avenues for analgesic drug development .
  • Antidepressant Activity : Preliminary studies have indicated that certain derivatives may exhibit antidepressant-like effects in animal models, suggesting a role in mood regulation .

Case Study 1: Antidepressant Properties

A study published in ResearchGate explored the antidepressant effects of functionalized derivatives of 2-(2-azaspiro[3.3]heptan-6-yl)acetic acid. In this study, researchers administered different derivatives to rodent models and observed significant reductions in depressive behaviors compared to controls. The findings suggest that the spirocyclic structure may enhance serotonin receptor activity, warranting further investigation into its mechanism of action .

Case Study 2: Pain Modulation

In another research effort, scientists investigated the analgesic properties of related spirocyclic compounds. The study demonstrated that these compounds could effectively reduce pain responses in inflammatory models, indicating their potential as non-opioid analgesics. The mechanism was attributed to the modulation of pain signaling pathways, making them suitable candidates for developing new pain management therapies .

Summary Table of Applications

Application AreaDescriptionReferences
CNS DisordersPotential treatment for neurological conditions
Pain ManagementNon-opioid analgesic effects observed in studies
Antidepressant ActivityPositive effects on mood regulation in animal models

Mechanism of Action

The mechanism of action of 2-(2-AZASPIRO[3.3]HEPTAN-6-YL)ACETIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and functional differences between 2-(2-azaspiro[3.3]heptan-6-yl)acetic acid hydrochloride and analogous spiro compounds:

Compound Name Structural Features Similarity Score Key Properties Applications
This compound Spiro[3.3]heptane core, acetic acid substituent, HCl salt High solubility (due to HCl salt), conformational rigidity Pharmaceutical intermediate, drug discovery
2-Azaspiro[3.3]heptan-6-ol hydrochloride Spiro[3.3]heptane core, hydroxyl substituent, HCl salt 0.74 Lower acidity (pKa ~10–12), moderate solubility CNS agents, receptor ligands
8-Oxa-2-azaspiro[4.5]decane oxalate Spiro[4.5]decane core, oxygen atom in ring, oxalate salt 0.68 Larger ring size, altered solubility profile (oxalate salt) Unspecified, likely intermediates
1-Oxa-8-azaspiro[4.5]decane hydrochloride Spiro[4.5]decane core, oxygen and nitrogen in ring, HCl salt 0.67 Hybrid ether-amine structure, moderate lipophilicity Unspecified
tert-Butyl ((2-azaspiro[3.3]heptan-6-yl)methyl)carbamate Spiro[3.3]heptane core, tert-butyl carbamate-protected amine Enhanced stability (Boc protection), used in peptide synthesis Synthetic intermediate

Key Observations :

  • Functional Groups : The acetic acid group distinguishes the target compound from hydroxyl or carbamate derivatives, enabling unique hydrogen-bonding interactions in biological systems.
  • Salt Forms : Hydrochloride and oxalate salts improve solubility, critical for bioavailability in drug formulations .

Biological Activity

2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid hydrochloride, known by its CAS number 1251002-39-7, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H21_{21}NO4_4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1251002-39-7
  • InChI Key : GMNBLTFFRVPTGU-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's spirocyclic structure contributes to its potential as a modulator of biological functions.

Pharmacological Profiles

Recent studies have indicated that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Research has shown that derivatives of azaspiro compounds can inhibit the growth of various pathogens, including bacteria and fungi. The specific activity of this compound against Mycobacterium tuberculosis has been noted, suggesting potential applications in treating tuberculosis .
  • Neuropharmacological Effects : Preliminary findings indicate that the compound may have effects on neurotransmitter systems, potentially influencing mood and cognition. This is particularly relevant in the context of developing treatments for neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has also been observed to exhibit anti-inflammatory effects in vitro, which could be beneficial in managing conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of Mycobacterium tuberculosis
NeuropharmacologicalPotential modulation of neurotransmitter systems
Anti-inflammatoryExhibits anti-inflammatory effects

Case Study: Antimicrobial Efficacy

In a study investigating new inhibitors for Mycobacterium tuberculosis, this compound was identified as a promising candidate due to its low minimum inhibitory concentration (MIC). The compound demonstrated efficacy comparable to existing treatments while showing a favorable safety profile in preliminary tests .

Case Study: Neuropharmacological Effects

A separate investigation into the neuropharmacological properties revealed that the compound could enhance synaptic plasticity in animal models, suggesting potential therapeutic applications in cognitive disorders such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-azaspiro[3.3]heptan-6-yl)acetic acid hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis often involves multi-step pathways, such as the nine-step procedure starting from 2,2-bis(bromomethyl)-1,3-propanediol, followed by cyclization and functionalization . Purity optimization requires high-performance liquid chromatography (HPLC) with a C18 column (gradient elution: 0.1% trifluoroacetic acid in water/acetonitrile) and characterization via 1^1H/1313C NMR (e.g., δ 3.2–3.6 ppm for spirocyclic protons) .
  • Data Contradiction : notes discontinuation of related spirocyclic compounds due to synthesis challenges, suggesting scalability issues. Researchers should validate yields (typically 40–60%) against batch size and reagent stability .

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds. For pH stability, incubate samples in buffers (pH 1–10) at 25°C and 40°C, analyzing degradation via LC-MS over 14 days .
  • Key Finding : Spirocyclic amines are prone to ring-opening under acidic conditions; thus, hydrochloride salts require strict pH control during storage (recommended: 2–6°C, inert atmosphere) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use X-ray crystallography to confirm spirocyclic geometry (bond angles: 90–100° for azaspiro rings). IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and amide C=O (~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular weight (theoretical: C8_8H13_{13}ClN2_2O2_2, [M+H]+^+: 213.0794) .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence binding affinity to neurological targets like the V1A receptor?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using V1A receptor crystal structures (PDB: 6OS2). Compare binding energies of 2-(2-azaspiro[3.3]heptan-6-yl)acetic acid derivatives versus non-spiro analogs. In vitro assays (e.g., cAMP inhibition in HEK293 cells) quantify antagonist activity .
  • Data Insight : Patented derivatives show IC50_{50} values of 10–50 nM for V1A, attributed to the spirocycle’s conformational rigidity enhancing receptor fit .

Q. What strategies mitigate metabolic instability of the azaspiro[3.3]heptane core in vivo?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position to reduce CYP450-mediated oxidation. Validate via liver microsome assays (human/rat) with LC-MS metabolite profiling. Pharmacokinetic studies in rodents (IV/PO administration) assess half-life improvements .
  • Contradiction : highlights conflicting results for trifluoromethyl analogs, where enhanced metabolic stability (t1/2_{1/2} > 4h) may reduce bioavailability due to increased lipophilicity (logP > 3) .

Q. Can computational models predict the bioactivity of novel derivatives?

  • Methodology : Apply QSAR models using descriptors like polar surface area (PSA), ClogP, and topological torsion. Train models on datasets from patented V1A antagonists (e.g., Blackthorn Therapeutics’ derivatives) . Validate predictions with in vitro IC50_{50} measurements and SPR binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.